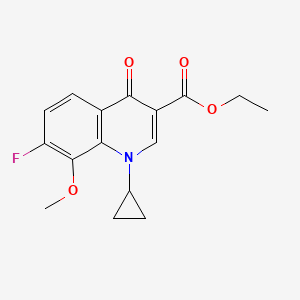
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a unique chemical compound with the linear formula C16H16FNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex molecular structure. The SMILES string representation isO=C (OCC)C1=CN (C2=C (OC)C (F)=CC=C2C1=O)C3CC3 . This representation provides a way to visualize the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.3 g/mol . The empirical formula is C16H16FNO4 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is prominently used in the synthesis of new heterocycles and medicinal compounds. For instance, Abu-Sheaib et al. (2008) reported the synthesis of new 2,3-disubstituted pyrido[2,3-f]quinoxaline-8-carboxylates and -8-carboxylic acids using this compound, which displayed moderate antibacterial activity against various bacterial species (Abu-Sheaib et al., 2008). Similarly, Zahra et al. (2007) synthesized arylldiazenyl-dihydropyrido[2,3-f]quinoxaline-8-carboxylates using this compound as a precursor (Zahra et al., 2007).
Antimicrobial Applications
In the realm of antimicrobial research, Hashimoto et al. (2007) demonstrated the synthesis of broad-spectrum antibacterial agents using a derivative of this compound, which showed efficacy against resistant organisms like MRSA (Hashimoto et al., 2007).
Novel Compound Synthesis
Research by Al-Dweik et al. (2009) involved preparing new acid and ester derivatives from this compound, offering insights into the synthesis of novel compounds with potential applications in medicinal chemistry (Al-Dweik et al., 2009).
Antibacterial Agent Synthesis
Moreover, the compound has been utilized in the synthesis of various quinolone-based antibacterial agents. For example, Patel et al. (2010) used a similar compound for synthesizing fluoroquinolone-based 4-thiazolidinones, which were tested for their antibacterial activities (Patel et al., 2010).
Crystallography and Molecular Structure
Research in crystallography and molecular structure has also been conducted using this compound. Bauer et al. (2009) investigated the crystal structures of related quinolone compounds, enhancing understanding of molecular interactions and structural properties (Bauer et al., 2009).
Anticancer Activity Research
In the field of cancer research, Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives using this compound and evaluated their anticancer effect against breast cancer cell lines, demonstrating significant anticancer activity (Gaber et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-10(14(11)19)6-7-12(17)15(13)21-2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVVIHXCRATXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



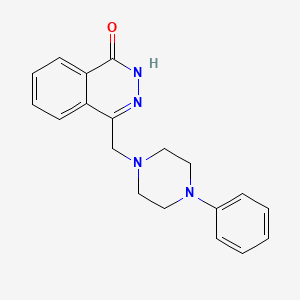



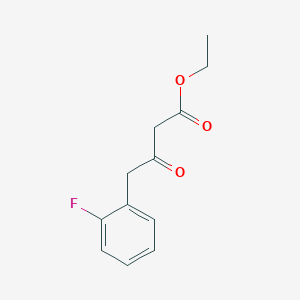
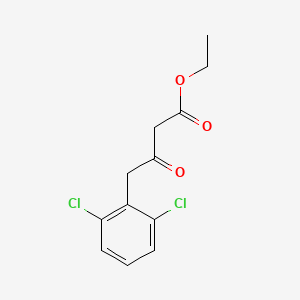
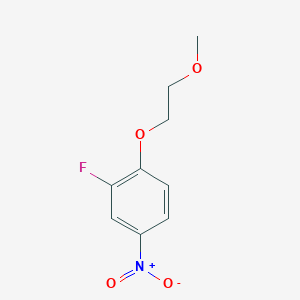
![4-[2-(Dimethylamino)ethoxy]-3-fluoroaniline](/img/structure/B3117137.png)


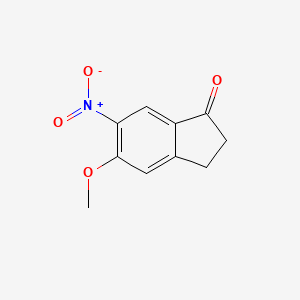
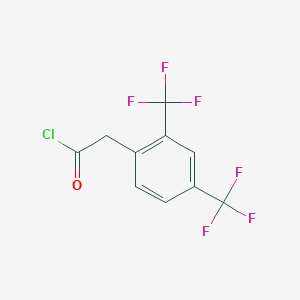
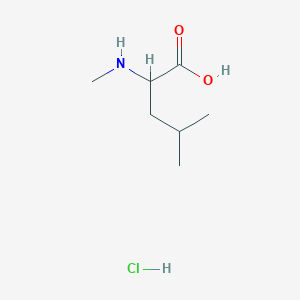
![2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3117206.png)